molecular formula C10H8BrNO2 B596888 8-Bromo-5-methoxyquinolin-4-ol CAS No. 161405-28-3

8-Bromo-5-methoxyquinolin-4-ol

Cat. No.: B596888
CAS No.: 161405-28-3
M. Wt: 254.083
InChI Key: AJYLXPGUZHOYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-methoxyquinolin-4-ol: is a chemical compound with the molecular formula C10H8BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

Chemistry: 8-Bromo-5-methoxyquinolin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound has potential therapeutic applications due to its structural similarity to other biologically active quinoline derivatives. It is being explored for its antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its bromine and methoxy functional groups provide unique properties that are valuable in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methoxyquinolin-4-ol typically involves the bromination of 5-methoxyquinolin-4-ol. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Bromo-5-methoxyquinolin-4-ol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of 8-bromo-5-methoxyquinoline. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 8-Bromo-5-methoxyquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxyquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    5-Methoxyquinolin-4-ol: Lacks the bromine atom, which can significantly alter its chemical reactivity and biological activity.

    8-Bromoquinolin-4-ol: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

    5,8-Dibromoquinolin-4-ol: Contains an additional bromine atom, which can enhance its reactivity but may also increase toxicity.

Uniqueness: 8-Bromo-5-methoxyquinolin-4-ol is unique due to the presence of both bromine and methoxy functional groups. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The bromine atom enhances its electrophilic properties, while the methoxy group increases its solubility and potential for hydrogen bonding.

Properties

IUPAC Name

8-bromo-5-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLXPGUZHOYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=CNC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677797
Record name 8-Bromo-5-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643069-40-3, 161405-28-3
Record name 8-Bromo-5-methoxy-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643069-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-5-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dowtherm A (30 ml) was heated to reflux and enamine (a) (10 g) was added portionwise (CAUTION—vigorous evolution of CO2 and acetone) over 2 minutes. Heating was continued for a further 2 minutes then the mixture was allowed to cool to room temperature. Filtration and drying in vacuo afforded a brown solid (5.4 g, 76%).
Quantity
30 mL
Type
reactant
Reaction Step One
Name
enamine
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.